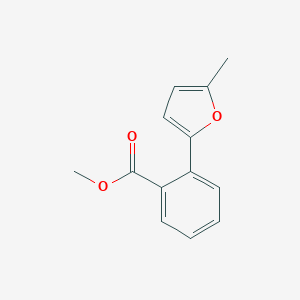

Methyl 2-(5-methylfuran-2-yl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(5-methylfuran-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9-7-8-12(16-9)10-5-3-4-6-11(10)13(14)15-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNCGKYKAZNKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399372 | |

| Record name | Methyl 2-(5-methylfuran-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159448-56-3 | |

| Record name | Methyl 2-(5-methyl-2-furanyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159448-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(5-methylfuran-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthetic pathway for Methyl 2-(5-methylfuran-2-yl)benzoate, a molecule of interest in medicinal chemistry and materials science. The proposed synthesis involves a two-step process, beginning with a Suzuki-Miyaura cross-coupling reaction to form the core biaryl structure, followed by a Fischer esterification to yield the final product. This document outlines the experimental protocols, presents quantitative data from analogous reactions, and visualizes the synthetic and experimental workflows.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two key steps. The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid and (5-methylfuran-2-yl)boronic acid to form 2-(5-methylfuran-2-yl)benzoic acid. The second step is the acid-catalyzed Fischer esterification of the resulting carboxylic acid with methanol to produce the target compound, this compound.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura couplings and Fischer esterifications. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 2-(5-methylfuran-2-yl)benzoic acid via Suzuki-Miyaura Coupling

This procedure is adapted from a general method for the Suzuki-Miyaura cross-coupling of brominated furans with arylboronic acids.[1]

Materials:

-

2-bromobenzoic acid

-

(5-methylfuran-2-yl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, deionized

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Heptane

Procedure:

-

In a pressure tube, combine 2-bromobenzoic acid (1.0 mmol, 1.0 equiv), (5-methylfuran-2-yl)boronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add 1,4-dioxane (5 mL) to the tube.

-

In a separate flask, prepare a 2 M aqueous solution of potassium carbonate. Add 1.0 mL of this solution to the reaction mixture.

-

Seal the pressure tube and heat the mixture to 80 °C under an argon atmosphere for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water (25 mL).

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to yield 2-(5-methylfuran-2-yl)benzoic acid.

Step 2: Synthesis of this compound via Fischer Esterification

This protocol is a standard Fischer esterification procedure for benzoic acid derivatives.[2][3]

Materials:

-

2-(5-methylfuran-2-yl)benzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous sodium chloride)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve 2-(5-methylfuran-2-yl)benzoic acid (1.0 mmol, 1.0 equiv) in methanol (20 mL) in a 100-mL round-bottomed flask.

-

Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the solution while swirling.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 45 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the solution to room temperature and transfer it to a separatory funnel containing water (50 mL).

-

Rinse the flask with dichloromethane (40 mL) and add the rinsing to the separatory funnel.

-

Shake the funnel to extract the product into the dichloromethane layer, venting frequently.

-

Separate the layers and wash the organic layer sequentially with water (25 mL), saturated aqueous sodium bicarbonate solution (25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent by rotary evaporation.

-

The crude product can be further purified by distillation or flash chromatography if necessary to yield this compound.

Quantitative Data

The following tables summarize quantitative data from reactions analogous to the proposed synthesis steps. The yields and conditions provided are for illustrative purposes and may vary for the synthesis of the specific target molecule.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 4 | ~90 (estimated) | [1] |

| 4-Bromotoluene | Phenylboronic acid | TbPo-Pd(II) | K₂CO₃ | Ethanol/H₂O | 30 | 3 | 86.2 | [4] |

| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Quinoline-Pd(II) (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 0.4 | 96 | [5] |

Table 2: Fischer Esterification of Benzoic Acid Derivatives with Methanol

| Carboxylic Acid | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Benzoic acid | H₂SO₄ | Methanol | 65 | 45 min | 90 | [3] |

| Benzoic acid | H₂SO₄ | Methanol | Reflux | 45 min | Not specified | [2] |

| 4-Fluoro-3-nitrobenzoic acid | H₂SO₄ | Ethanol | 120 (MW) | 30 min | Good | [6] |

| Benzoic acid | [PyH][HSO₄] | Methanol | 70 | 18 h | >90 | [7] |

Conclusion

The proposed two-step synthesis of this compound, commencing with a Suzuki-Miyaura cross-coupling followed by a Fischer esterification, presents a viable and efficient route to this target molecule. The provided experimental protocols, based on well-established chemical transformations, offer a solid foundation for researchers to undertake this synthesis. The quantitative data from analogous reactions suggest that high yields can be anticipated for each step. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired outcome with high purity and yield.

References

"Methyl 2-(5-methylfuran-2-yl)benzoate" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical properties, proposed synthesis, and potential biological significance of the novel compound, Methyl 2-(5-methylfuran-2-yl)benzoate. Due to the absence of this specific molecule in current scientific literature, this document provides a theoretical and predictive framework to guide future research. It outlines a plausible synthetic pathway via palladium-catalyzed cross-coupling, predicts its physicochemical properties based on analogous structures, details standard experimental protocols for its characterization, and hypothesizes its potential biological activities and associated signaling pathways. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and other novel furan- and benzoate-containing compounds.

Introduction

This compound is a small molecule incorporating both a benzoate and a furan moiety. Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The furan ring is an aromatic heterocycle that can engage in various interactions with biological macromolecules.[3] Similarly, benzoate derivatives are widely used in the pharmaceutical and food industries and are known to possess a range of biological activities.[4][5] The unique combination of these two pharmacophores in this compound suggests it may exhibit interesting and potentially useful biological effects. This guide provides a comprehensive theoretical overview to stimulate and facilitate the investigation of this novel compound.

Predicted Physicochemical Properties

The exact physicochemical properties of this compound are not experimentally determined. However, we can predict these properties based on its constituent functional groups and the known properties of similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₂O₃ | Based on chemical structure |

| Molecular Weight | 216.23 g/mol | Calculated from the molecular formula |

| Physical State | Likely a solid or high-boiling liquid at room temperature | Similar aromatic esters are often solids or high-boiling liquids |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, ethanol, ethyl acetate) | Presence of two aromatic rings and an ester group suggests lipophilicity |

| Boiling Point | Estimated to be > 250 °C | Based on structurally related compounds like methyl benzoate and 2-phenylfuran |

| Melting Point | If solid, likely in the range of 50-100 °C | Highly dependent on crystal packing |

Proposed Synthesis and Experimental Workflow

A plausible and efficient method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling. These reactions are widely used for the formation of C-C bonds between aromatic rings.[6][7][8]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the coupling of methyl 2-bromobenzoate with 5-methyl-2-furylboronic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.[9][10][11]

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to the methyl ester protons, the methyl group on the furan ring, and the aromatic protons on both the furan and benzene rings with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | To determine the carbon skeleton of the molecule. | Resonances for all 13 unique carbon atoms, including the carbonyl carbon of the ester, and the carbons of the aromatic rings. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (216.23 g/mol ). |

| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |

Hypothesized Biological Activity and Signaling Pathway

Given the known biological activities of furan and benzoate derivatives, this compound could potentially exhibit a range of pharmacological effects. Furan-containing molecules have been reported to have anti-inflammatory, antimicrobial, and anticancer activities.[12][13] Benzoate derivatives have also been investigated for similar properties.[14][15]

Potential Biological Targets

Based on its structural motifs, potential biological targets for this compound could include:

-

Inflammatory Pathway Enzymes: Such as cyclooxygenase (COX) or lipoxygenase (LOX).

-

Signaling Kinases: Involved in cell proliferation and survival pathways, such as MAP kinases or PI3K.

-

Microbial Enzymes: Essential for bacterial or fungal growth.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

A plausible mechanism of action for this compound could be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Conclusion

While this compound remains a novel and uncharacterized compound, this technical guide provides a solid theoretical foundation for its future investigation. The proposed synthetic route via Suzuki-Miyaura coupling is a well-established and robust method. The predicted physicochemical properties offer a starting point for its handling and analysis. The outlined experimental protocols for synthesis and characterization provide a clear roadmap for its preparation and structural elucidation. Finally, the hypothesized biological activities and signaling pathways suggest promising avenues for pharmacological evaluation. This document is intended to empower researchers to explore the potential of this and other new chemical entities at the intersection of furan and benzoate chemistry.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. ijcrt.org [ijcrt.org]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. rroij.com [rroij.com]

- 11. youtube.com [youtube.com]

- 12. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN101817761B - Benzoic acid ester derivatives and preparation method and application - Google Patents [patents.google.com]

Technical Guide: Methyl 2-(5-methylfuran-2-yl)benzoate

Introduction

Methyl 2-(5-methylfuran-2-yl)benzoate is a chemical compound with the molecular formula C₁₃H₁₂O₃. It is registered under CAS number 159448-56-3. Despite its clear identification, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth technical data for this specific molecule. There is no readily available information regarding its synthesis, spectroscopic characterization, biological activity, or potential applications in research and drug development.

This guide, therefore, aims to provide relevant information for researchers and scientists by focusing on the synthesis and biological activities of closely related furan and methyl benzoate derivatives. The methodologies and findings presented for these related compounds may offer valuable insights for the potential synthesis and investigation of this compound.

Synthesis of Related Furan and Methyl Benzoate Derivatives

While a specific protocol for this compound is not available, the synthesis of substituted methyl benzoates and furans is well-documented. A general approach to synthesizing the target molecule could involve a Suzuki or Stille coupling reaction between a methyl 2-halobenzoate and a 5-methyl-2-furanylboronic acid (or stannane) derivative, followed by esterification if starting from the corresponding benzoic acid.

As a more concrete example, the synthesis of a related compound, (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate , has been described and involves a multi-step process.[3]

Example Experimental Protocol: Synthesis of (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate[3]

A detailed protocol for the synthesis of a related tetrahydrofuran derivative is provided below as a reference for general laboratory techniques in this area of chemistry.

-

Oxidative Cyclization of 1,5-hexadiene: To a suspension of sodium periodate (2.61 g, 26.8 mmol, 2.2 equiv.) absorbed on wet silica in a mixture of tetrahydrofuran/CH₂Cl₂ (9:1, 244 mL), 1,5-hexadiene (1.0 g, 12.2 mmol) is added. The mixture is cooled to 0 °C.

-

Catalyst Addition: Ruthenium trichloride (0.2 mol%, 244 μL from a 0.1 M stock solution in H₂O) is added dropwise to the stirred suspension.

-

Mono-benzoylation: The crude THF-diol product from the previous step is dissolved in pyridine (1.5 mL), and benzoyl chloride (0.5 equiv.) is added. The mixture is stirred at room temperature for 16 hours.

-

Acetylation: The crude mono-benzoylated product is then acetylated with acetic anhydride in pyridine overnight.

-

Purification: The final product is purified by preparative Thin Layer Chromatography (TLC) on silica gel.

Biological Activity of Related Compounds

No biological activity data has been published for this compound. However, studies on other furan derivatives have revealed potential cytotoxic and antibacterial activities. For instance, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) , isolated from Streptomyces zerumbet W14, has been evaluated for its biological effects.[4][5]

Cytotoxicity Data for Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC)

The cytotoxic activity of MFC was tested against several cell lines, with the following 50% inhibitory concentration (IC₅₀) values reported:

| Cell Line | IC₅₀ (μg/mL) | Cell Type |

| HeLa | 64.00 | Human cervical cancer |

| HepG2 | 102.53 | Human liver cancer |

| L929 | 239.06 | Mouse fibroblast (normal) |

| LLC-MK2 | >512.00 | Monkey kidney epithelial (normal) |

Data sourced from Science Alert.[4][5]

Antibacterial Activity of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC)

MFC has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[4][5]

| Bacterial Strain | Activity |

| Staphylococcus aureus | High |

| Bacillus cereus | High |

| Bacillus subtilis | High |

| Escherichia coli | Moderate |

| Salmonella Typhi | Moderate |

| Serratia marcescens | Moderate |

| Pseudomonas aeruginosa | Moderate |

Data sourced from Science Alert.[4][5]

Experimental Workflows and Diagrams

As no specific experimental workflows for this compound are available, a generalized workflow for the synthesis of a related furan derivative is presented below.

Generalized Synthetic Workflow for a Furan Derivative

References

- 1. 159448-56-3|this compound|BLD Pharm [bldpharm.com]

- 2. CAS NO. 159448-56-3 | 2-(5-METHYL-FURAN-2-YL)-BENZOIC ACID METHYL ESTER | C13H12O3 [localpharmaguide.com]

- 3. (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate [mdpi.com]

- 4. ((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate | C20H17NO5 | CID 11100232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

An In-depth Technical Guide to Methyl 2-(5-methylfuran-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: Methyl 2-(5-methylfuran-2-yl)benzoate

This technical guide provides a comprehensive overview of this compound, including its chemical structure, proposed synthesis, and potential properties and biological relevance based on analogous compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from structurally related compounds.

Chemical Structure and Properties

This compound is an organic compound featuring a benzoate core substituted at the 2-position with a 5-methylfuran ring. The structure combines a rigid aromatic scaffold with a heterocyclic moiety, a common motif in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₂O₃ | - |

| Molecular Weight | 216.23 g/mol | - |

| Appearance | Likely a solid or oil | Based on similar 2-arylbenzoates. |

| Boiling Point | > 200 °C | Estimated based on related compounds like methyl 2-methylbenzoate (207-208 °C). |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF), poorly soluble in water. | General solubility for similar aromatic esters. |

| logP | ~3.5 | Estimated based on structural fragments. |

Note: The properties listed are estimations based on the chemical structure and data for analogous compounds and have not been experimentally determined for this compound.

Proposed Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

While no specific synthesis for this compound has been reported, a highly plausible and efficient route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and arylboronic acids and has been successfully applied to the synthesis of various 2-arylbenzoates and 2-arylbenzo[b]furans.[1][2][3][4]

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl halides with heterocyclic boronic acids.[4]

-

Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Potential Biological Activity and Significance

Direct biological data for this compound is not available. However, the structural motifs present in the molecule, namely the furan ring and the benzoate ester, are found in numerous biologically active compounds.

-

Furan Derivatives: The furan nucleus is a key component in many natural products and synthetic compounds with a wide range of biological activities.[5] For instance, derivatives of methyl-5-(hydroxymethyl)-2-furancarboxylate have shown anti-inflammatory and antibacterial properties.[5] The hydrolysis of a 5-methylfuran-2-yl group to a 2,5-dioxopentanyl moiety has been utilized in bio-orthogonal proximity-induced ligation, a technique with applications in chemical biology.[6]

-

Benzoate Derivatives: Methyl benzoate and its derivatives are known to possess insecticidal and antimicrobial properties.[7][8] For example, methyl-2-formyl benzoate is a precursor for various pharmacologically active compounds with antifungal, antihypertensive, and anticancer activities.[8]

The combination of these two pharmacophores in this compound suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research into its synthesis and biological evaluation is warranted to explore its potential in drug discovery and materials science.

Logical Workflow for Compound Synthesis and Characterization

The following diagram illustrates a logical workflow from the initial reactants to the final characterization of the target compound.

Caption: A typical workflow for the synthesis and characterization of this compound.

References

- 1. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 6. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization of Methyl 2-(5-methylfuran-2-yl)benzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Physical Properties (Melting Point and Boiling Point) of Methyl 2-(5-methylfuran-2-yl)benzoate

This technical guide addresses the inquiry regarding the physical properties, specifically the melting and boiling points, of the compound "this compound." Following a comprehensive search of chemical databases and the scientific literature, it has been determined that the experimental data for the melting and boiling points of this specific compound are not publicly available at this time. This suggests that the compound may be novel or not extensively characterized.

In the absence of specific data, this guide provides detailed, standardized experimental protocols for the determination of melting and boiling points. These methodologies are widely accepted in the scientific community and are applicable for the characterization of new chemical entities.

Quantitative Data

As of the date of this document, no experimentally determined melting or boiling point data for this compound has been reported in the accessible scientific literature.

Table 1: Physical Properties of this compound

| Physical Property | Value | Source |

| Melting Point | Data Not Available | N/A |

| Boiling Point | Data Not Available | N/A |

Experimental Protocols

The following sections detail the standard procedures for determining the melting and boiling points of a solid organic compound.

Melting Point Determination using the Capillary Method

This method is the most common technique for determining the melting point of a solid crystalline substance.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is pure and completely dry. Impurities can depress and broaden the melting point range.

-

Place a small amount of the sample onto a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder using a mortar and pestle.

-

-

Loading the Capillary Tube:

-

Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the open end.

-

Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the capillary tube through a long glass tube to pack the sample.

-

The packed sample height should be approximately 2-3 mm.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting point.

-

Once a rough estimate is known, allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Diagram 1: Workflow for Melting Point Determination

Workflow for determining the melting point of a solid sample.

Boiling Point Determination using the Micro-Capillary Method (Thiele Tube)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Micro-capillary tube (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Thermometer (calibrated)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

High-boiling mineral oil

Procedure:

-

Sample Preparation:

-

Add a few drops of the liquid sample of this compound into the small test tube, to a depth of about 1-2 cm.

-

Place the micro-capillary tube, with its sealed end up, into the test tube containing the liquid.

-

-

Apparatus Setup:

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a retort stand and fill it with mineral oil so that the side arm is partially filled.

-

Immerse the thermometer and the attached sample tube into the oil in the Thiele tube. The top of the sample should be below the oil level.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The liquid will then be drawn into the capillary tube.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Diagram 2: Workflow for Boiling Point Determination

Workflow for determining the boiling point of a liquid sample.

Logical Framework for Physicochemical Characterization

For a novel or uncharacterized compound such as "this compound," the determination of its physical properties is a fundamental step in its overall characterization. The following diagram illustrates the logical flow of this process.

Diagram 3: Logical Flow for Compound Characterization

An In-depth Technical Guide on the Solubility of Methyl 2-(5-methylfuran-2-yl)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(5-methylfuran-2-yl)benzoate. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper extrapolates its likely solubility profile based on the known properties of related chemical structures, namely furan and methyl benzoate derivatives. Furthermore, this guide furnishes a detailed, standardized experimental protocol for the precise determination of its solubility in various organic solvents. A logical workflow for this experimental determination is also presented visually. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar compounds in fields such as organic synthesis, materials science, and drug development.

Introduction

This compound is an organic compound featuring a benzoate ester substituted with a 5-methylfuran group. The solubility of a compound is a critical physicochemical property that influences its application in various scientific and industrial domains. For instance, in drug development, solubility significantly impacts bioavailability and formulation. In organic synthesis, it is crucial for reaction kinetics, purification, and crystallization processes. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective utilization.

Furan-containing compounds are known to be soluble in a wide array of organic solvents.[1] Similarly, esters like methyl benzoate are generally miscible with many organic solvents.[2] Based on these general principles, it can be inferred that this compound is likely to exhibit good solubility in common polar aprotic and nonpolar organic solvents. However, precise quantitative data requires experimental validation.

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like." The molecule possesses both polar (ester group) and nonpolar (aromatic rings, methyl group) characteristics, suggesting a broad solubility range.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, DMSO, THF | High | The ester and furan oxygen can interact with the polar nature of these solvents. |

| Halogenated | Dichloromethane, Chloroform | High | Good solvation of the aromatic and furan rings. |

| Aromatic | Toluene, Benzene | High | Favorable π-π stacking interactions between the solvent and the aromatic rings of the solute. |

| Ethers | Diethyl ether | Moderate to High | The ether linkage in the solvent can interact with the polar parts of the molecule. |

| Alcohols | Methanol, Ethanol | Moderate | Potential for hydrogen bonding is limited, but dipole-dipole interactions can facilitate dissolution. |

| Nonpolar Alkanes | Hexane, Heptane | Low to Moderate | The overall polarity of the molecule may limit solubility in highly nonpolar solvents. |

Note: This table is predictive and requires experimental verification.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the quantitative determination of the solubility of a solid organic compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., acetone, ethanol, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.[3]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visually confirm that excess solid remains.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed collection vial. This step removes any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the collected saturated solution.

-

Place the collection vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely.

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent used to dissolve the solid (L))

-

Alternatively, solubility can be expressed in other units such as mg/mL or mol/L.

-

Table 2: Data Collection Template for Solubility Measurement

| Solvent | Temperature (°C) | Volume of Saturated Solution (mL) | Mass of Saturated Solution (g) | Mass of Dissolved Solid (g) | Calculated Solubility (g/L) |

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

References

Technical Guide: Discovery, Synthesis, and Biological Activity of Methyl 5-(hydroxymethyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the initially specified compound, "Methyl 2-(5-methylfuran-2-yl)benzoate," is not prominently documented in scientific literature, this guide focuses on a structurally related and well-characterized compound of significant interest: Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) . This furan derivative has been isolated from natural sources and synthesized, demonstrating notable biological activities, including selective cytotoxicity against cancer cell lines and broad-spectrum antibacterial effects. This document provides a comprehensive overview of its discovery, synthesis, and biological evaluation, complete with detailed experimental protocols and data presented for comparative analysis.

Discovery and Isolation

Methyl 5-(hydroxymethyl)furan-2-carboxylate was identified as a major bioactive compound isolated from Streptomyces zerumbet W14, an endophytic actinomycete obtained from the rhizome tissue of Zingiber zerumbet (L.) Smith. The isolation and purification of MFC from the culture broth of this bacterium have been described, highlighting its natural origin and potential as a lead compound for drug discovery.

Synthesis

A synthetic route to Methyl 5-(hydroxymethyl)furan-2-carboxylate has been established starting from D-glucono-δ-lactone. The process involves a multi-step conversion, demonstrating a feasible method for obtaining the compound for further research and development.

Biological Activity

Methyl 5-(hydroxymethyl)furan-2-carboxylate has been evaluated for its cytotoxic and antibacterial properties. The compound exhibits selective cytotoxicity towards cancer cell lines while showing moderate to low toxicity against normal cell lines. Furthermore, it displays antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Presentation

Table 1: Cytotoxicity of Methyl 5-(hydroxymethyl)furan-2-carboxylate

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| HeLa | Human Cervical Cancer | 64.00 |

| HepG2 | Human Liver Cancer | 102.53 |

| LLC-MK2 | Monkey Kidney (Normal) | >512.00 |

| L929 | Mouse Fibroblast (Normal) | 239.06 |

Table 2: Antibacterial Activity of Methyl 5-(hydroxymethyl)furan-2-carboxylate

| Bacterial Strain | Gram Stain | Activity Level |

| Staphylococcus aureus | Positive | High |

| Bacillus cereus | Positive | High |

| Bacillus subtilis | Positive | High |

| Escherichia coli | Negative | Moderate |

| Salmonella Typhi | Negative | Moderate |

| Serratia marcescens | Negative | Moderate |

| Pseudomonas aeruginosa | Negative | Moderate |

Experimental Protocols

Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate from D-glucono-δ-lactone

This protocol is adapted from patent literature describing the synthesis.

Step 1: Acetylation of D-glucono-δ-lactone

-

Suspend D-glucono-δ-lactone (1.5 g) in isopropenyl acetate (10 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid (95%) and stir the mixture overnight at room temperature.

-

Upon formation of a clear mixture, add sodium acetate (1.2 equivalents) and heat to 60°C.

-

Monitor the reaction by ¹H-NMR until >95% conversion is achieved (approximately 5 hours).

-

Filter the sodium acetate, wash with cold acetone, and concentrate the filtrate to obtain a yellow syrup.

Step 2: Furan Ring Formation and Esterification

-

Dissolve the resulting yellow syrup in methanol.

-

Add acetyl chloride (0.1 equivalents) to the solution.

-

Stir the reaction mixture overnight at 60°C.

-

Concentrate the reaction mixture.

-

Purify the crude product by column chromatography to afford Methyl 5-(hydroxymethyl)furan-2-carboxylate as a yellow oil.

Cytotoxicity Evaluation by MTT Assay

Materials:

-

96-well microtiter plates

-

HeLa, HepG2, LLC-MK2, and L929 cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Methyl 5-(hydroxymethyl)furan-2-carboxylate stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Prepare serial dilutions of Methyl 5-(hydroxymethyl)furan-2-carboxylate in culture medium.

-

After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for an additional 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Activity by Broth Microdilution Method

Materials:

-

96-well microtiter plates

-

Bacterial strains (S. aureus, B. cereus, B. subtilis, E. coli, S. Typhi, S. marcescens, P. aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Methyl 5-(hydroxymethyl)furan-2-carboxylate stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of Methyl 5-(hydroxymethyl)furan-2-carboxylate in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Hypothetical Signaling Pathway

While the precise mechanism of action for Methyl 5-(hydroxymethyl)furan-2-carboxylate is not yet fully elucidated, many furan derivatives exert their anticancer effects by modulating key cellular signaling pathways. Based on the activity of similar compounds, a plausible hypothesis is the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

Methyl 5-(hydroxymethyl)furan-2-carboxylate is a promising natural product with demonstrated selective anticancer and antibacterial activities. The availability of a synthetic route opens avenues for its further investigation and the development of analogues with potentially enhanced therapeutic properties. The detailed protocols provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development to explore the full potential of this and related furan derivatives. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological activities to guide the rational design of novel therapeutic agents.

"Methyl 2-(5-methylfuran-2-yl)benzoate" literature review

An In-depth Technical Guide to Methyl 2-(5-methylfuran-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₃H₁₂O₃ Molecular Weight: 216.23 g/mol Canonical SMILES: CC1=CC=C(O1)C2=CC=CC=C2C(=O)OC

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | ~320-340 °C (Predicted) | Inferred from related structures |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF) | Inferred from structural similarity |

| Appearance | Likely a white to off-white solid | Inferred from related biaryl compounds |

Synthesis

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aromatic rings due to its high efficiency and functional group tolerance.[1] The proposed synthetic pathway involves the coupling of Methyl 2-bromobenzoate with (5-methylfuran-2-yl)boronic acid .

Experimental Protocol: Suzuki Cross-Coupling

This protocol is based on established procedures for Suzuki coupling of aryl halides with heterocyclic boronic acids.[1]

Materials:

-

Methyl 2-bromobenzoate

-

(5-methylfuran-2-yl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add Methyl 2-bromobenzoate (1.0 mmol), (5-methylfuran-2-yl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add a 3:1 mixture of toluene and ethanol (10 mL) and water (2 mL).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Hypothetical)

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for related furan and benzoate compounds.[2]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.90 | d | 7.8 | 1H | Ar-H |

| 7.55 | t | 7.5 | 1H | Ar-H |

| 7.40 | t | 7.6 | 1H | Ar-H |

| 7.30 | d | 7.7 | 1H | Ar-H |

| 6.50 | d | 3.2 | 1H | Furan-H |

| 6.15 | d | 3.2 | 1H | Furan-H |

| 3.90 | s | - | 3H | -OCH₃ |

| 2.40 | s | - | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.0 | C=O (ester) |

| 155.0 | Furan-C |

| 152.0 | Furan-C |

| 132.0 | Ar-C |

| 131.5 | Ar-C |

| 130.0 | Ar-C |

| 129.0 | Ar-C |

| 128.5 | Ar-C |

| 125.0 | Ar-C |

| 112.0 | Furan-CH |

| 108.0 | Furan-CH |

| 52.5 | -OCH₃ |

| 14.0 | -CH₃ |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Characteristic Peaks |

| IR (KBr, cm⁻¹) | 3100 (Ar-H stretch), 2950 (C-H stretch), 1720 (C=O stretch), 1600, 1480 (C=C stretch), 1280 (C-O stretch)[3] |

| Mass Spec (EI) | m/z (%): 216 (M⁺), 185 (M⁺ - OCH₃), 157, 128 |

Potential Biological Activities

While the biological profile of this compound has not been explicitly studied, the furan and benzoate moieties are present in numerous biologically active compounds. This suggests that the target molecule could exhibit a range of pharmacological effects.

Furan derivatives are known to possess a wide spectrum of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][5] The electron-rich nature of the furan ring allows for various interactions with biological targets.[4] Similarly, benzofuran derivatives, which share structural similarities, have demonstrated significant potential as anticancer, antibacterial, and antifungal agents.[6][7][8]

The benzoate portion of the molecule can also contribute to its biological activity. Benzoic acid and its esters are known for their antimicrobial properties and are used as preservatives.

Given the combination of these two pharmacophores, this compound is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Logical Relationship for Bioactivity Exploration

Caption: Potential bioactivity exploration pathway.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and initial characterization. The proposed Suzuki coupling protocol offers a reliable method for its preparation. The predicted spectroscopic data will aid in its identification and characterization. Furthermore, the analysis of its structural components suggests that it may possess valuable biological properties, warranting further investigation in drug discovery programs. This document serves as a starting point for researchers to unlock the potential of this novel compound.

References

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Synthetic Strategy

Methyl 2-(5-methylfuran-2-yl)benzoate is a biaryl compound of interest in medicinal chemistry and materials science. Its synthesis primarily relies on the formation of a carbon-carbon bond between the benzene and furan rings. The most robust and widely employed method for achieving this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

The core strategy involves the coupling of two key starting materials: a methyl 2-halobenzoate and (5-methylfuran-2-yl)boronic acid. The halogenated benzoate provides the electrophilic carbon, while the boronic acid serves as the nucleophilic organoboron partner. This guide will provide a detailed overview of the synthesis of these precursors and the final coupling reaction.

Synthesis of Starting Materials

Preparation of (5-Methylfuran-2-yl)boronic Acid

This key intermediate can be synthesized from the readily available 2-methylfuran. The process involves a directed ortho-metalation followed by borylation and hydrolysis.

Experimental Protocol:

-

Lithiation: To a solution of 2-methylfuran (1.0 equivalent) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added n-butyllithium (1.1 equivalents) dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Trimethyl borate (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C. After the addition is complete, the mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is then stirred vigorously for 1-2 hours at room temperature.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford (5-methylfuran-2-yl)boronic acid as a solid.

Preparation of Methyl 2-bromobenzoate

Methyl 2-bromobenzoate is typically prepared via Fischer esterification of 2-bromobenzoic acid.

Experimental Protocol:

-

Esterification: In a round-bottom flask, 2-bromobenzoic acid (1.0 equivalent) is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 2-bromobenzoate, which can be further purified by distillation if necessary.

Suzuki-Miyaura Cross-Coupling: Synthesis of this compound

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the two prepared starting materials.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add methyl 2-bromobenzoate (1.0 equivalent), (5-methylfuran-2-yl)boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), and a base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Solvent Addition: A suitable solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water, is added.[1] The choice of solvent can influence the reaction rate and yield.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 °C to reflux, and stirred for a period of 2 to 24 hours.[2][3] The reaction progress should be monitored by TLC or GC-MS.

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The product is extracted into an organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling reaction, based on general procedures for similar substrates.[2][4]

| Parameter | Value | Reference |

| Methyl 2-bromobenzoate | 1.0 equivalent | [4] |

| (5-Methylfuran-2-yl)boronic acid | 1.1 - 1.5 equivalents | [4] |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) | [1] |

| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | [2][4] |

| Solvent | Toluene/Ethanol/Water or Dioxane/Water | [1][4] |

| Temperature | 80 °C - Reflux | [2] |

| Reaction Time | 12 - 16 hours | [4] |

| Typical Yield | 60 - 95% (Varies with specific conditions) | [2][4] |

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product.

References

Navigating the Stability and Storage of Methyl 2-(5-methylfuran-2-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(5-methylfuran-2-yl)benzoate, a molecule of interest in synthetic and medicinal chemistry, presents unique challenges regarding its stability and optimal storage conditions. This technical guide provides an in-depth analysis of the factors influencing its stability, recommended storage protocols, and methodologies for its evaluation. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles for structurally related furan-containing compounds and benzoates to offer a comprehensive framework for its handling and characterization.

Core Concepts in Stability

The stability of this compound is intrinsically linked to the chemical reactivity of its constituent furan and methyl benzoate moieties. The furan ring, an electron-rich aromatic heterocycle, is susceptible to degradation under various conditions, while the ester group can undergo hydrolysis.

Furan Moiety Stability

Furan rings are known to be sensitive to acidic and basic conditions, which can lead to ring-opening and polymerization reactions[1]. The stability of the furan ring can be significantly influenced by the nature of the solvent and the presence of substituents[1]. For instance, polar aprotic solvents may offer a more stabilizing environment[1]. The presence of the methyl group on the furan ring in the target molecule may impart some electronic and steric effects that influence its reactivity compared to unsubstituted furan.

Methyl Benzoate Moiety Stability

The methyl benzoate portion of the molecule introduces the possibility of hydrolysis of the ester linkage, particularly in the presence of strong acids or bases, to yield methanol and the corresponding carboxylic acid. General safety data sheets for methyl benzoate recommend avoiding contact with strong acids, bases, and oxidizing agents[2].

Recommended Storage and Handling Conditions

Based on the general guidelines for furan-containing compounds and methyl benzoate, the following storage and handling procedures are recommended to ensure the integrity of this compound.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool and dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential degradation reactions. Some sources suggest storing at 4°C can maintain stability for extended periods[3][4]. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture-induced degradation. |

| Container | Tightly sealed, light-resistant containers. | Prevents exposure to air, moisture, and light, which can catalyze degradation. |

| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents. | Avoids acid/base-catalyzed hydrolysis of the ester and degradation of the furan ring. |

For handling, it is advised to work in a well-ventilated area, avoid inhalation of vapors, and prevent contact with skin and eyes. Standard personal protective equipment, including gloves and safety glasses, should be worn[2][5][6][7].

Experimental Protocols for Stability Assessment

To rigorously determine the stability profile of this compound, a series of forced degradation studies are recommended. These studies intentionally expose the compound to various stress conditions to identify potential degradation pathways and products.

General Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic Hydrolysis: Add 0.1 M to 1 M hydrochloric acid.

-

Basic Hydrolysis: Add 0.1 M to 1 M sodium hydroxide.

-

Oxidative Degradation: Add 3% to 30% hydrogen peroxide.

-

Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose the solution to UV and visible light according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The parent compound's peak area will decrease as degradation occurs, and new peaks corresponding to degradation products may appear.

-

Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Caption: Logical workflow for stability testing of this compound.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented, potential degradation pathways can be inferred from the chemistry of its functional groups.

Caption: Potential degradation pathways for this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. syskem.de [syskem.de]

- 3. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.fr [fishersci.fr]

- 7. tcichemicals.com [tcichemicals.com]

Potential Biological Activity of Methyl 2-(5-methylfuran-2-yl)benzoate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: While direct experimental evidence for the biological activity of Methyl 2-(5-methylfuran-2-yl)benzoate is not currently available in published literature, a comprehensive analysis of structurally related compounds provides a strong basis for predicting its potential pharmacological profile. This document synthesizes findings from analogous furan and benzoate derivatives to hypothesize potential anticancer and antimicrobial activities. Detailed experimental protocols from studies on these related compounds are provided to guide future research, and potential mechanisms of action are illustrated through signaling pathway diagrams. All quantitative data is presented in tabular format for clarity and comparative analysis.

Introduction

This compound is a small molecule featuring a disubstituted furan ring linked to a methyl benzoate moiety. The furan nucleus is a prevalent scaffold in numerous bioactive natural products and synthetic compounds, known to exhibit a wide array of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1] Similarly, the benzoic acid framework is a cornerstone in medicinal chemistry, with its derivatives forming the basis for a multitude of therapeutic agents.[2] This whitepaper explores the potential biological activities of this compound by examining the established activities of its structural analogs.

Hypothesized Biological Activities

Based on the biological profiles of structurally similar furan and benzoate derivatives, the primary hypothesized activities for this compound are:

-

Anticancer/Cytotoxic Activity: Several studies on methyl-5-(substituted)-2-furan carboxylates have demonstrated cytotoxic effects against various cancer cell lines.[3][4][5][6]

-

Antimicrobial Activity: The furan moiety is a well-established pharmacophore in antimicrobial agents. Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown activity against both Gram-positive and Gram-negative bacteria.[4][6]

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative biological activity data for compounds structurally related to this compound. This data provides a benchmark for potential efficacy.

Table 1: Cytotoxic Activity of Related Furan Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) | Reference |

| Methyl-5-(hydroxymethyl)furan-2-carboxylate | HeLa | 64.00 | [4] |

| Methyl-5-(hydroxymethyl)furan-2-carboxylate | HepG2 | 102.53 | [4] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 | [3][6] |

| 2-[5-(4-Nitrophenyl)furan-2-yl]-6-chloro-N-ethylamidino-benzothiazole hydrochloride | A549 | 6.75 ± 0.19 µM | [7] |

| 2-[5-(4-Nitrophenyl)furan-2-yl]-6-chloro-N-ethylamidino-benzothiazole hydrochloride | HCC827 | 6.26 ± 0.33 µM | [7] |

| 2-[5-(4-Nitrophenyl)furan-2-yl]-6-chloro-N-ethylamidino-benzothiazole hydrochloride | NCI-H358 | 6.48 ± 0.11 µM | [7] |

Table 2: Antimicrobial Activity of Related Furan Derivatives

| Compound Name | Microorganism | MIC (µg/mL) | Reference |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic bacteria | 250 | [3][6] |

| 2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidino-benzothiazole hydrochloride | S. aureus | 6.12 µM | [7] |

| 2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidino-benzothiazole hydrochloride | E. coli | 25 µM | [7] |

Experimental Protocols from Cited Studies

To facilitate further research into the biological activity of this compound, detailed experimental protocols from studies on analogous compounds are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to evaluate the cytotoxicity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives.[6][8]

-

Cell Culture: HeLa and HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The old medium is removed from the wells and 100 µL of the medium containing the test compound is added. A control group with DMSO at the same concentration as the highest compound concentration is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method used to determine the antimicrobial activity of furan derivatives.[7]

-

Bacterial Strains: Staphylococcus aureus and Escherichia coli are used as representative Gram-positive and Gram-negative bacteria, respectively.

-

Inoculum Preparation: Bacterial colonies are suspended in Mueller-Hinton Broth (MHB) and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: The test compound is serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by this compound and the general workflow for screening its biological activity.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Caption: General workflow for biological activity screening.

Conclusion and Future Directions

While direct biological data for this compound is lacking, the evidence from structurally related compounds strongly suggests potential for anticancer and antimicrobial activities. The furan and benzoate moieties are well-established pharmacophores, and their combination in this particular arrangement warrants further investigation. The experimental protocols and hypothesized mechanisms of action presented in this whitepaper provide a solid foundation for initiating such studies. Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains to validate these hypotheses. Subsequent studies could then elucidate the specific molecular targets and signaling pathways involved.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a crucial structural motif in a multitude of pharmacologically active compounds.[1] Its presence often enhances the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of furan-containing compounds, with a particular focus on derivatives related to Methyl 2-(5-methylfuran-2-yl)benzoate , exploring their synthesis, biological activities, and potential therapeutic applications.

The Furan Scaffold in Medicinal Chemistry